4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo-pyrimidine-dione scaffold. Key structural features include a 4-hydroxyphenyl group at position 4 and a pentyl chain at position 4.
Its synthesis typically involves Biginelli-like multicomponent reactions, with yields exceeding 85% in similar derivatives ().
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-3-4-9-20-10-13-14(16(20)22)15(19-17(23)18-13)11-5-7-12(21)8-6-11/h5-8,15,21H,2-4,9-10H2,1H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIQHPAIOYEDKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyridopyrimidine derivatives, a class of compounds to which this molecule belongs, have been reported to target several proteins such as dihydrofolate reductase (dhfr), some kinases like the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase. These proteins play crucial roles in cellular processes such as cell growth and division, signal transduction, and metabolic reactions.
Mode of Action
It’s known that pyridopyrimidine derivatives interact with their targets, leading to changes in the function of these proteins. For instance, inhibitors of DHFR prevent the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis, thereby inhibiting cell growth.
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound may affect pathways related to cell growth and division, signal transduction, and metabolism.
Pharmacokinetics
It’s noted that the degree of lipophilicity of a drug, which refers to its affinity for a lipid environment, allows it to diffuse easily into cells. This suggests that this compound may have good bioavailability.
Result of Action
Pyridopyrimidine derivatives have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, antituberculosis, and anticancer activities. This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The compound 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has shown significant inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. The compound binds to the active site of the enzyme, leading to a decrease in its activity.
Cellular Effects
In cellular contexts, this compound has demonstrated potential anti-diabetic and anti-inflammatory effects. It has been observed to inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of α-glucosidase, leading to a decrease in the enzyme’s activity. This binding interaction is stable, as indicated by molecular dynamic simulation studies.
Biological Activity
4-(4-Hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound within the pyrrolo[3,4-d]pyrimidine class known for its potential biological activities. This article explores its synthesis, biological activity, particularly its role as a poly(ADP-ribose) polymerase (PARP) inhibitor, and its therapeutic implications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C14H18N2O3
- Molecular Weight : 258.31 g/mol
Synthesis
The synthesis of this compound typically involves a cyclocondensation reaction of appropriate precursors. Recent studies have utilized novel synthetic pathways that enhance yield and reduce the need for chromatographic purification. For instance, a one-step cyclocondensation method has been reported to yield derivatives with significant biological activity against PARP enzymes .
PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are critical enzymes involved in DNA repair mechanisms. Inhibitors of PARPs are increasingly recognized for their potential in cancer therapy, particularly in tumors with homologous recombination deficiencies.
Inhibitory Activity Against PARP-1 and PARP-2
Research indicates that derivatives of this compound exhibit potent inhibitory effects on both PARP-1 and PARP-2. The structure–activity relationship (SAR) studies have shown that the introduction of specific aryl substituents significantly enhances potency and selectivity towards these enzymes.
| Compound | PARP-1 Inhibition (%) | PARP-2 Inhibition (%) | Selectivity |
|---|---|---|---|
| 1a | 23.85 | 100 | High |
| 1b | 50.21 | 95 | Moderate |
| 1g | 17.48 | 82 | Moderate |
| 1k | 35.20 | 60 | Low |
Table: Inhibitory activity of selected compounds derived from the pyrrolo[3,4-d]pyrimidine scaffold against PARP enzymes at a concentration of 10 μM .
The mechanism by which these compounds inhibit PARP activity involves competitive binding to the enzyme's active site. This prevents the enzyme from catalyzing the addition of poly(ADP-ribose) chains to target proteins involved in DNA repair processes. Consequently, this inhibition leads to the accumulation of DNA damage in cancer cells, promoting cell death—particularly in cells deficient in other DNA repair pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of these compounds:
-
Case Study on Cancer Cell Lines
- A study evaluated the efficacy of a specific derivative against various cancer cell lines including breast and ovarian cancer models. The results demonstrated significant cytotoxicity correlated with PARP inhibition.
-
Combination Therapy
- Research has explored the combination of this compound with traditional chemotherapeutics to enhance overall treatment efficacy. The synergistic effects observed suggest that combining PARP inhibitors with agents like cisplatin may improve outcomes in patients with BRCA-mutated tumors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural variations and their impact on biological activity and physicochemical properties:
Key Observations:
- Position 4 Substituents: Hydroxyl groups (e.g., 4-hydroxyphenyl) enhance hydrogen bonding with enzymatic targets, as seen in Compound A’s high α-glucosidase inhibition . Chloro or cyano groups (e.g., 4-chlorophenyl in , 4-cyanophenyl in ) improve binding to hydrophobic pockets in elastase enzymes.
- Benzyl groups in Compound A showed optimal fit in α-glucosidase’s active site .
Physicochemical and Spectral Comparisons
- Melting Points (MP): Analogues with hydroxyl or methoxy groups (e.g., 215–220°C in ) exhibit higher MPs than non-polar derivatives, reflecting crystallinity influenced by hydrogen bonding.
- FTIR Data : Hydroxyl stretches at 3615–3640 cm⁻¹ (), amide C=O stretches at 1680–1690 cm⁻¹, and aromatic C=C at 1500 cm⁻¹ are consistent across analogues.
- NMR : The target compound’s 1H NMR would likely show signals similar to Compound A (δ 6.68–7.45 ppm for aromatic protons, δ 9.10 ppm for OH/NH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
